molecular formula C14H18O2 B14551928 4-Ethenyl-2-phenylhex-5-ene-2,4-diol CAS No. 61841-12-1

4-Ethenyl-2-phenylhex-5-ene-2,4-diol

Cat. No.: B14551928
CAS No.: 61841-12-1
M. Wt: 218.29 g/mol
InChI Key: ZBJKYEBDWTXBLO-UHFFFAOYSA-N
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Description

4-Ethenyl-2-phenylhex-5-ene-2,4-diol is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of both vinyl and phenyl groups, as well as two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-phenylhex-5-ene-2,4-diol can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 5-hexen-2-one in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures . This reaction yields the desired diol through a Grignard reaction mechanism.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-phenylhex-5-ene-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of phenylhex-5-en-2-one or phenylhex-5-en-2-al.

    Reduction: Formation of 2-phenylhexane-2,4-diol.

    Substitution: Formation of halogenated derivatives like 4-bromo-2-phenylhex-5-ene-2,4-diol.

Scientific Research Applications

4-Ethenyl-2-phenylhex-5-ene-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-phenylhex-5-ene-2,4-diol involves its interaction with molecular targets through its hydroxyl and vinyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylhex-5-en-2-ol: Similar structure but lacks the second hydroxyl group.

    4-Ethenyl-2-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of two hydroxyl groups.

    (2E)-5-phenyl-2-hexene-1,4-diol: Similar structure but with different positioning of the hydroxyl groups.

Uniqueness

4-Ethenyl-2-phenylhex-5-ene-2,4-diol is unique due to the presence of both vinyl and phenyl groups along with two hydroxyl groups

Properties

CAS No.

61841-12-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-ethenyl-2-phenylhex-5-ene-2,4-diol

InChI

InChI=1S/C14H18O2/c1-4-14(16,5-2)11-13(3,15)12-9-7-6-8-10-12/h4-10,15-16H,1-2,11H2,3H3

InChI Key

ZBJKYEBDWTXBLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=C)(C=C)O)(C1=CC=CC=C1)O

Origin of Product

United States

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